2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide
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Overview
Description
2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a chloroacetamide group, a fluorophenyl group, and a hydroxypiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide typically involves multiple steps:
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Formation of the Fluorophenyl Intermediate: : The initial step involves the synthesis of the 5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with 4-hydroxypiperidine under basic conditions.
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Alkylation: : The next step involves the alkylation of the intermediate with an appropriate alkyl halide, such as 2-chloroethylamine, to introduce the ethyl chain.
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Acylation: : The final step is the acylation of the alkylated intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
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Reduction: : The carbonyl group in the chloroacetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution: : The chloro group in the chloroacetamide can be substituted by nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioethers.
Scientific Research Applications
2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide has several applications in scientific research:
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Medicinal Chemistry: : It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.
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Biological Research: : The compound is used in studies investigating the modulation of receptor activity and signal transduction pathways in cells.
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Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity, while the hydroxypiperidine moiety may interact with receptor sites, modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[1-[5-fluoro-2-(4-methylpiperidin-1-yl)phenyl]ethyl]acetamide: Similar structure but with a methyl group instead of a hydroxyl group.
2-Chloro-N-[1-[5-fluoro-2-(4-aminopiperidin-1-yl)phenyl]ethyl]acetamide: Contains an amino group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide makes it unique compared to its analogs. This hydroxyl group can form hydrogen bonds, potentially increasing its binding affinity and specificity for certain biological targets, which may enhance its pharmacological profile.
Properties
IUPAC Name |
2-chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c1-10(18-15(21)9-16)13-8-11(17)2-3-14(13)19-6-4-12(20)5-7-19/h2-3,8,10,12,20H,4-7,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAXMZUPGCXPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N2CCC(CC2)O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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